molecular formula C4H4N2O2 B8240090 4-Isoxazolecarboxamide

4-Isoxazolecarboxamide

Cat. No. B8240090
M. Wt: 112.09 g/mol
InChI Key: QBPXGTUBZXXKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isoxazolecarboxamide is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isoxazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isoxazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

4-Isoxazolecarboxamide derivatives demonstrate significant preemergent and postemergent herbicidal activities against both broadleaf and narrowleaf weeds. This has been observed in greenhouse and field studies, highlighting their potential as effective herbicides. The structural modifications, especially with haloalkyl groups, enhance this herbicidal efficacy (Hamper et al., 1995).

TGR5 Receptor Agonists

These compounds have been identified as potent, small molecule agonists of the TGR5 G-protein coupled receptor. They have shown promise in increasing GLP-1 secretion, which is beneficial in managing metabolic disorders like type II diabetes (Evans et al., 2009).

Antiaggregating and Antifungal Activities

Some 4-isoxazolecarboxamide derivatives exhibit platelet antiaggregating activity, along with mild anti-inflammatory, analgesic, and antipyretic effects. This suggests potential applications in managing conditions related to blood coagulation and inflammation (Fossa et al., 1991).

Antifungal Properties

These compounds also show promising antifungal activities against phytopathogenic fungi, indicating their potential in agricultural applications to protect crops from fungal infections (Vicentini et al., 2007).

Anti-Inflammatory Drug Potential

Isoxazole derivatives like 5-amino-3-methyl-4-isoxazolecarbohydrazide have been studied for their potential in autoimmune and inflammatory gene modulation. This suggests their application in developing new anti-inflammatory drugs (Płoszaj et al., 2016).

Inhibition of Dihydroorotate Dehydrogenase

Isoxazol derivatives have been studied for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This has implications for their use in immunosuppressive and antirheumatic therapies (Knecht & Löffler, 1998).

Synthetic Applications

Isoxazole derivatives have been used in various synthetic applications, such as the rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones, indicating their utility in chemical synthesis (Davoodnia et al., 2008).

Anticancer Activity

New derivatives of isoxazole, specifically isoxazolo[4,5-e][1,2,4]triazepine derivatives, have been synthesized and evaluated for their anticancer activities. They show potential as inhibitors of Protein Kinase C, which could be significant in cancer treatment (Wagner et al., 2020).

Activation of AMPK

Isoxazole derivatives like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) activate AMPK, improving insulin sensitivity and influencing gene expression related to metabolism and inflammation (Lihn et al., 2004).

properties

IUPAC Name

1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPXGTUBZXXKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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